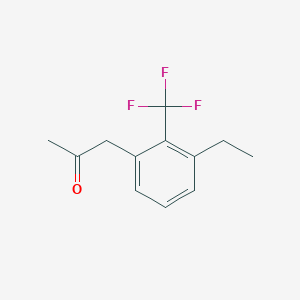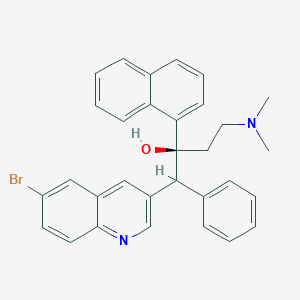
4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is an organic compound with the molecular formula C11H14INO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of an iodine atom, a methoxy group, and a tetrahydropyranyl ether group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine typically involves multiple steps. One common approach is to start with a pyridine derivative and introduce the iodine atom through an iodination reaction. The methoxy group can be introduced via a methylation reaction, and the tetrahydropyranyl ether group can be formed by reacting the pyridine derivative with tetrahydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The pyridine ring can be reduced to form a piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azido or cyano derivatives, while oxidation of the methoxy group can produce aldehydes or ketones.
Applications De Recherche Scientifique
4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and specificity for molecular targets. The tetrahydropyranyl ether group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-1-tetrahydropyran-2-yl-pyrazole: This compound shares the tetrahydropyranyl group and the iodine atom but has a pyrazole ring instead of a pyridine ring.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound contains the tetrahydropyranyl ether group but lacks the iodine atom and the pyridine ring.
Uniqueness
4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the iodine atom allows for versatile substitution reactions, while the methoxy and tetrahydropyranyl ether groups enhance its stability and solubility. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H14INO3 |
|---|---|
Poids moléculaire |
335.14 g/mol |
Nom IUPAC |
4-iodo-2-methoxy-5-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C11H14INO3/c1-14-10-6-8(12)9(7-13-10)16-11-4-2-3-5-15-11/h6-7,11H,2-5H2,1H3 |
Clé InChI |
QZEKYARAEKWVPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1)I)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




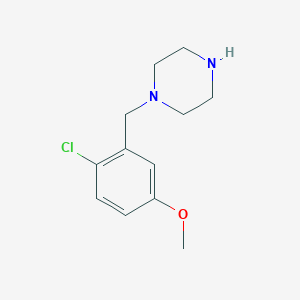
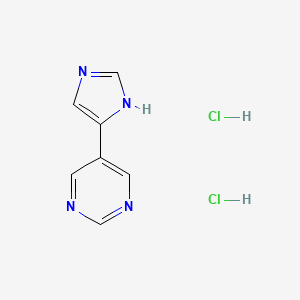
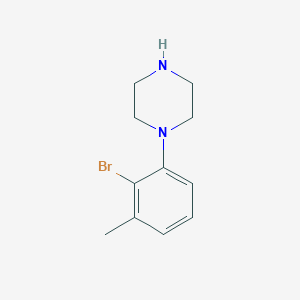
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)

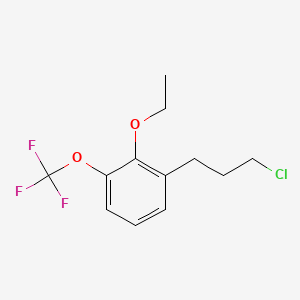

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B14053041.png)

